Cas no 1329502-96-6 (Isopropyl Acetoacetate-d7)

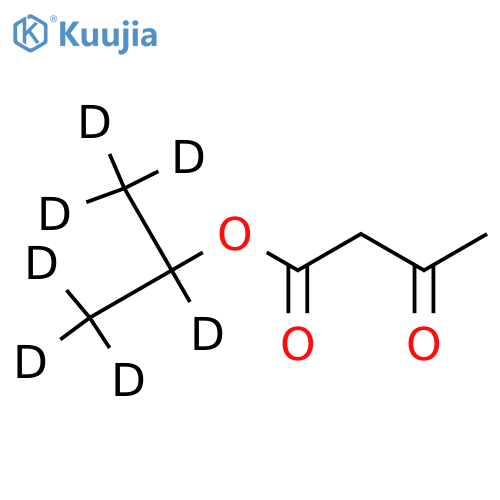

Isopropyl Acetoacetate-d7 structure

商品名:Isopropyl Acetoacetate-d7

CAS番号:1329502-96-6

MF:C7H12O3

メガワット:151.211514472961

CID:2253633

Isopropyl Acetoacetate-d7 化学的及び物理的性質

名前と識別子

-

- Isopropyl Acetoacetate-d7

- GVIIRWAJDFKJMJ-TXVPSQRDSA-N

-

- インチ: 1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3/i1D3,2D3,5D

- InChIKey: GVIIRWAJDFKJMJ-TXVPSQRDSA-N

- ほほえんだ: C(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(=O)CC(=O)C

Isopropyl Acetoacetate-d7 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I823727-1g |

Isopropyl Acetoacetate-d7 |

1329502-96-6 | 1g |

$ 242.00 | 2023-09-07 | ||

| TRC | I823727-10g |

Isopropyl Acetoacetate-d7 |

1329502-96-6 | 10g |

$ 1877.00 | 2023-09-07 | ||

| TRC | I823727-10000mg |

Isopropyl Acetoacetate-d7 |

1329502-96-6 | 10g |

$1877.00 | 2023-05-18 |

Isopropyl Acetoacetate-d7 関連文献

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

3. Water

-

Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

1329502-96-6 (Isopropyl Acetoacetate-d7) 関連製品

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量